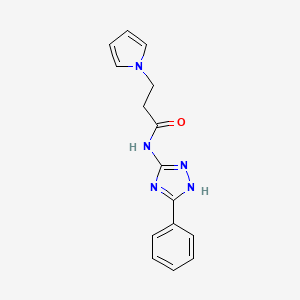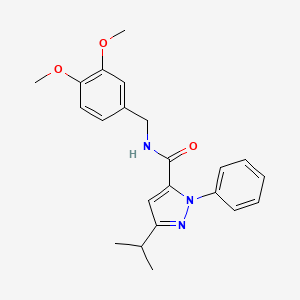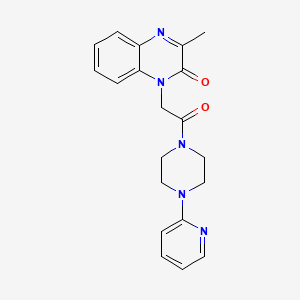![molecular formula C24H27N3O5 B10989337 1-(4-Methoxyphenyl)-4-({4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B10989337.png)
1-(4-Methoxyphenyl)-4-({4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-4-({4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one, often referred to as “Compound X” , is a synthetic organic molecule. Its chemical structure consists of a pyrrolidinone ring with various functional groups attached. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes::
Method A (Classic Synthesis): Compound X can be synthesized via a multistep process involving cyclization of appropriate precursors. For example:
Method B (Modern Approaches): Recent advancements include microwave-assisted or flow chemistry methods for improved yields and efficiency.
- Industrial-scale production typically employs Method A or optimized variations.
- Precursor availability, cost, and environmental considerations influence the choice of method.
Chemical Reactions Analysis
Compound X undergoes several reactions:
Oxidation: Oxidation of the methoxy groups can yield hydroxylated derivatives.
Reduction: Reduction of the carbonyl group may lead to amines.
Substitution: Nucleophilic substitution reactions occur at the piperazine nitrogen.
Scientific Research Applications
Chemistry::
- Compound X serves as a versatile building block for designing novel molecules due to its unique structure.
- It participates in combinatorial chemistry and drug discovery.
Anticancer Potential: Some derivatives exhibit promising antitumor activity.
Neuropharmacology: Piperazine-containing compounds may modulate neurotransmitter receptors.
Antibacterial Properties: Research explores its antibacterial effects.
- Used in the synthesis of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
- Compound X likely interacts with specific cellular targets, affecting signaling pathways.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Compound X shares structural features with other piperazinones, but its unique substituents set it apart.
- Similar compounds: Nefopam , Trazodone , and Pipamperone .
Properties
Molecular Formula |
C24H27N3O5 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-[4-(2-methoxybenzoyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C24H27N3O5/c1-31-19-9-7-18(8-10-19)27-16-17(15-22(27)28)23(29)25-11-13-26(14-12-25)24(30)20-5-3-4-6-21(20)32-2/h3-10,17H,11-16H2,1-2H3 |
InChI Key |
DMTJCEXLIPWRII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [2-({[2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10989256.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B10989286.png)
![ethyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10989301.png)
![N,N-dimethyl-4-[(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)methyl]piperazine-1-sulfonamide](/img/structure/B10989304.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B10989307.png)
![methyl 4-({[4-(3-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B10989308.png)
![N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)-beta-alanine](/img/structure/B10989310.png)
![N-(3,4-dimethoxybenzyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10989314.png)

![N-(2-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10989319.png)

![4-(1,3-benzothiazol-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B10989325.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2E)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10989334.png)
